Product packaging for MART-1(51-73)(Cat. No.:)

MART-1(51-73)

Cat. No.: B1575241
Attention: For research use only. Not for human or veterinary use.
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Description

MART-1(51-73) is a synthetic peptide epitope corresponding to amino acids 51-73 of the human Melanoma Antigen Recognized by T-cells 1 (MART-1 or MLANA) protein. This antigen is a well-characterized melanocyte lineage-specific protein expressed in normal melanocytes and melanoma cells, with a role in melanosome formation . This peptide represents a defined HLA-DR4 (HLA-DRB1*0401)-restricted epitope recognized by CD4+ T cells . Its main research application is in the study of anti-tumor immune responses, particularly in the context of melanoma. The MART-1(51-73) peptide can be used to induce the in vitro expansion of antigen-specific CD4+ T cells derived from both healthy DR4-positive donors and HLA-DR4+ patients with melanoma when pulsed onto autologous dendritic cells . These expanded CD4+ T cells have been shown to specifically produce IFN-γ and exhibit cytolytic activity against DR4-positive melanoma target cells endogenously expressing the MART-1 protein . This demonstrates its role in eliciting a functional Th1-type immune response. Research indicates that CD4+ T cell reactivity against this epitope often coexists with CD8+ T cell responses against the immunodominant HLA-A2-restricted MART-1(27-35) epitope, highlighting its potential value in multi-component cancer immunotherapy and vaccine development aimed at generating and augmenting coordinated CD4+ and CD8+ T cell responses against melanoma .

Properties

sequence

RNGYRALMDKSLHVGTQCALTRR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (51-73); MART-1(51-73)

Origin of Product

United States

Molecular Mechanisms of Mart 1 51 73 Antigen Processing and Presentation

Generation of the MART-1(51-73) Peptide from the Full-Length MART-1 Protein

The journey of the MART-1(51-73) epitope begins with the degradation of the full-length MART-1 protein, a process orchestrated by cellular machinery within the cytosol.

Proteasomal Degradation and Cleavage Specificities

The initial step in the generation of antigenic peptides for MHC class I presentation, and also contributing to the pool of peptides for MHC class II, is the degradation of cytosolic proteins by the proteasome. plos.org The proteasome is a multi-subunit protease complex responsible for the majority of intracellular protein degradation. nih.gov It recognizes and degrades proteins, often tagged with ubiquitin, into smaller peptide fragments. The proteasome typically generates the precise C-terminus of epitopes destined for MHC class I molecules, while the N-terminus may be extended. nih.gov While the primary role of the proteasome is associated with the MHC class I pathway, the peptides it generates can also be sources for MHC class II presentation. The specificity of the proteasome's cleavage is a critical determinant of the resulting peptide repertoire. nih.gov Research indicates that the proteasome preferentially cleaves after hydrophobic residues, which aligns with the requirements for many peptides that bind to MHC class I molecules. soton.ac.uk However, for some epitopes, proteasome-independent pathways involving other cytosolic proteases may be responsible for their generation. nih.gov

Role of Cytosolic Peptidases in Epitope Trimming

Following proteasomal degradation, precursor peptides often require further trimming to achieve their final, optimal length for MHC binding. Cytosolic peptidases play a crucial role in this N-terminal trimming process. Several aminopeptidases have been implicated in this process, including leucine (B10760876) aminopeptidase, puromycin-sensitive aminopeptidase, and bleomycin (B88199) hydrolase. uni-tuebingen.de Thimet oligopeptidase (TOP) and nardilysin are two other cytosolic endopeptidases that have been shown to be required for the generation of T-cell epitopes from several antigens, including MART-1. nih.govoup.com TOP primarily functions as a C-terminal trimming peptidase, while nardilysin can contribute to the generation of both the C- and N-termini of epitopes. oup.com The activity of these peptidases is essential for refining the pool of peptides generated by the proteasome, ensuring the production of epitopes with the correct length and sequence for effective presentation.

Translocation of Precursor Peptides via Transporter Associated with Antigen Processing (TAP)

Once generated in the cytosol, precursor peptides are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex belonging to the ATP-binding cassette (ABC) transporter family, consisting of TAP1 and TAP2 subunits. wikipedia.orgulisboa.pt This transporter has a preference for peptides that are typically 8 to 16 amino acids in length, with optimal transport efficiency for those between 8 and 12 residues. wikipedia.orgnih.gov The binding of peptides to TAP is an ATP-independent event, but the subsequent translocation across the ER membrane requires ATP hydrolysis. wikipedia.orgnih.gov The specificity of TAP for certain peptide lengths and sequences further shapes the repertoire of peptides that enter the ER for potential loading onto MHC class I molecules. nih.gov While primarily associated with the MHC class I pathway, the peptides translocated by TAP can also intersect with the MHC class II pathway under certain conditions.

Loading of MART-1(51-73) onto Major Histocompatibility Complex (MHC) Class II Molecules

The presentation of the MART-1(51-73) epitope to CD4+ T cells is mediated by MHC class II molecules. researchgate.netpnas.orgnih.gov This process occurs within specialized intracellular compartments and involves the assistance of molecular chaperones.

Chaperone-Assisted Peptide Loading Complex Formation

For MHC class I molecules, a multi-protein complex known as the peptide-loading complex (PLC) facilitates the efficient loading of high-affinity peptides. nih.gov This complex consists of TAP, tapasin, calreticulin, and ERp57. nih.govpnas.orgwikipedia.org Tapasin plays a crucial role by bridging TAP with MHC class I molecules, thereby ensuring a close proximity between the peptide transporter and the peptide-receptive MHC molecules. bmj.com Calreticulin and ERp57 act as chaperones, assisting in the proper folding and stability of the MHC class I heavy chain. nih.govbmj.com

While the PLC is central to the MHC class I pathway, the loading of peptides onto MHC class II molecules follows a different, though conceptually similar, chaperone-assisted process. Newly synthesized MHC class II molecules in the ER associate with the invariant chain (Ii). frontiersin.org This association prevents premature peptide binding in the ER and guides the MHC class II-Ii complex to endosomal compartments. frontiersin.org

MHC Class II Compartment (MIIC) Dynamics and Peptide Exchange

The loading of antigenic peptides onto MHC class II molecules occurs in a specialized endosomal compartment known as the MHC class II compartment (MIIC). frontiersin.org Within the MIIC, the invariant chain is proteolytically degraded, leaving a small fragment called the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove of the MHC class II molecule. frontiersin.org The exchange of CLIP for antigenic peptides, such as the precursor to MART-1(51-73), is catalyzed by a non-classical MHC molecule called HLA-DM. fu-berlin.denih.gov HLA-DM acts as a peptide editor, facilitating the release of CLIP and the binding of peptides with higher affinity. fu-berlin.demdpi.com The acidic environment of the MIIC is also important for this process. nih.gov Once a stable peptide-MHC class II complex is formed, it is transported to the cell surface for presentation to CD4+ T cells. mdpi.com The ability of the MART-1(51-73) peptide to be naturally processed and presented by melanoma cells suggests that it is efficiently generated and loaded onto MHC class II molecules through this pathway. aacrjournals.orgnih.gov

Structural and Biophysical Characterization of Mart 1 51 73 Complexes

High-Resolution Structural Analysis of HLA-DR4-MART-1(51-73) Complexes

While a high-resolution X-ray crystal structure specifically for the MART-1(51-73) peptide in complex with HLA-DR4 (HLA-DRB1*0401) is not publicly available, extensive research on other peptide/HLA-DR4 complexes and established binding motifs allows for a detailed and accurate characterization. aai.orgnih.govscispace.com

Peptides presented by MHC class II molecules adopt a conserved, extended conformation that is sustained by a network of hydrogen bonds between the peptide backbone and conserved residues of the MHC binding groove. aai.org The groove itself is open at both ends, which allows the peptide to extend beyond the core binding region. nih.gov The core binding region typically consists of a 9-amino acid sequence that anchors the peptide into the groove. For the HLA-DRB1*0401 allele, the binding motif is well-characterized, requiring specific types of amino acid side chains at key anchor positions to ensure stable binding. aai.org The 23-amino acid long MART-1(51-73) peptide (sequence: RNGYRALMDKSLHVGTQCALTRR) contains a core nonamer that fits this motif, allowing it to sit in a relatively flat but stable conformation within the binding site for T-cell surveillance. aai.orgnih.gov

The stability of the peptide-MHC complex is determined by interactions between the peptide's side chains and specific pockets within the MHC binding groove. aai.org In HLA-DR molecules, the main anchor pockets are designated P1, P4, P6, and P9. aai.org For the HLA-DRB10401 allele, the P1 pocket is a deep, hydrophobic pocket that preferentially binds large aromatic or hydrophobic residues. aai.org The P4 pocket in the DRB10401 variant is also critical; it contains a lysine (B10760008) at position β71, which imparts a positive charge and favors interaction with negatively charged peptide residues like aspartic or glutamic acid. nih.govresearchgate.net The P6 pocket accommodates small, non-charged residues. aai.org

Based on the known binding motif and the MART-1(51-73) sequence, the likely core interactions can be predicted.

Table 1: Predicted Core Binding Motif and Anchor Interactions of MART-1(51-73) with HLA-DRB10401
Pocket PositionLikely Anchor Residue from MART-1(51-73) CoreType of InteractionDescription of Interaction
P1Tyrosine (Y) or Methionine (M)HydrophobicThe large, hydrophobic side chain of the P1 residue fits into the deep, greasy P1 pocket of the HLA-DR4 binding groove, serving as the primary anchor. aai.org
P4Aspartic Acid (D)Electrostatic (Salt Bridge)The negatively charged aspartic acid at P4 likely forms a salt bridge with the positively charged Lysine at position β71 of the HLA-DRB10401 molecule, a key interaction for this allele. nih.govresearchgate.net
P6Alanine (A) or Serine (S)Hydrophobic/Polar (Non-charged)A small, non-charged residue is favored at the P6 position, contributing to the overall stability of the complex without significant steric hindrance. aai.org
P9Leucine (B10760876) (L)HydrophobicThe hydrophobic side chain of the P9 residue interacts with a corresponding shallow hydrophobic pocket at the end of the binding groove, acting as a secondary anchor.

Peptide Conformation within the MHC Class II Binding Groove

Structural Investigation of T-Cell Receptor (TCR) Recognition of MART-1(51-73)-MHC Class II

TCR recognition of the pMHC complex is the critical event that initiates the adaptive immune response. This process involves a specific docking geometry and a complex interplay of molecular forces and conformational adjustments. frontiersin.org

While a specific structure for a TCR bound to the MART-1(51-73)/HLA-DR4 complex is not available, the general mode of TCR engagement with pMHC-II complexes is highly conserved. mdpi.com The TCR typically docks in a diagonal orientation across the pMHC surface. mdpi.com In this orientation, the TCR's Vα domain is positioned over the N-terminal region of the peptide and the MHC β-chain helix, while the Vβ domain sits (B43327) over the peptide's C-terminal region and the MHC α-chain helix.

Biophysically, TCR-pMHC interactions are characterized by relatively low binding affinity and slow kinetics. nih.gov This interaction often involves unfavorable entropy and large negative heat-capacity changes, which is consistent with conformational changes and a reduction in protein dynamics occurring upon binding. nih.gov This suggests that the binding is not a simple lock-and-key mechanism but rather a more complex, dynamic process. nih.govoup.com

The specificity of TCR recognition is determined by the six complementarity-determining regions (CDRs), three on the α-chain and three on the β-chain. nih.gov These loops form the binding surface, or paratope, that contacts the pMHC epitope. frontiersin.org

CDR1 and CDR2: These loops are germline-encoded and generally contact the α-helices of the MHC molecule, helping to position the TCR correctly.

CDR3: The CDR3 loops of both the α and β chains are hypervariable, generated through somatic recombination. They are typically positioned directly over the center of the bound peptide and are primarily responsible for determining the fine specificity of antigen recognition. frontiersin.orgfrontiersin.org

Different TCRs can recognize the same pMHC complex using varied contributions from their CDR loops, highlighting the diversity of the T-cell response. For example, structural studies of two different TCRs recognizing a TPI neoantigen on HLA-DR1 showed that while one TCR used both CDR1 and CDR3 loops extensively for peptide contact, the other relied almost exclusively on its CDR3 loops. frontiersin.org

Table 2: General Roles of TCR CDR Loops in pMHC-II Recognition
CDR LoopPrimary Contact AreaPrimary Function
CDR1α, CDR2αMHC β-chain helixPositioning and orientation of the TCR.
CDR1β, CDR2βMHC α-chain helixPositioning and orientation of the TCR.
CDR3α, CDR3βPeptide coreFine specificity of peptide epitope recognition. frontiersin.orgfrontiersin.org

TCR-pMHC binding is not a static event but a dynamic process involving significant flexibility and conformational change. nih.govoup.com This dynamic nature is critical for allowing a limited number of TCRs to recognize a vast array of potential antigens (cross-reactivity) while maintaining high specificity. nih.gov The interaction can be described by models of "induced fit," where binding causes a conformational change, or "conformational selection," where the TCR binds to a specific conformation that already exists in the pMHC's natural ensemble of structures. nih.gov

Molecular dynamics simulations of the related MART-1/HLA-A2 (Class I) complex have shown that the flexibility of the pMHC complex is influenced by the identity of the bound peptide. oup.com Even subtle changes to peptide anchor residues can alter the motions of the MHC helices, which in turn affects TCR affinity. oup.com This phenomenon, known as dynamic allostery, where motions at one site (the peptide anchor) influence function at a distant site (the TCR binding surface), is a key feature of TCR recognition. nih.gov These findings highlight that the entire pMHC complex is a dynamic landscape, and its flexibility plays a crucial role in the selectivity and outcome of the T-cell response. nih.govoup.com

Role of Complementarity Determining Regions (CDRs) in Epitope Recognition

Implications of Structural Data for Epitope Design and Immunogen Development

The structural and biophysical understanding of how MART-1(51-73) interacts with MHC class II molecules provides a critical foundation for the rational design of cancer vaccines and immunotherapies. nih.govnih.gov This knowledge directly informs strategies to enhance the potency and breadth of anti-tumor immune responses.

Leveraging CD4+ T-Cell Help for Robust Immunity

A pivotal implication of the data is the essential role of CD4+ "helper" T cells in orchestrating a comprehensive anti-tumor response. nih.gov Research has shown that significant, high-frequency CD8+ T-cell responses against other MART-1 epitopes (such as MART-1(27-35)) often coexist with strong CD4+ T-cell reactivity against the MART-1(51-73) epitope. nih.govnih.gov In some studies, meaningful CD8+ T-cell responses were not detected in the absence of these corresponding CD4+ T-cell responses, suggesting that the "help" provided by MART-1(51-73)-specific T cells is crucial for generating and sustaining effective cytotoxic T lymphocyte (CTL) immunity. nih.gov This finding strongly supports the inclusion of the MART-1(51-73) helper epitope in multi-epitope vaccine formulations to ensure the activation of both arms of the cellular immune system.

Exploiting Promiscuous Binding for Broader Vaccine Efficacy

The biophysical finding that MART-1(51-73) exhibits promiscuous binding to several HLA-DR alleles is a significant advantage for immunogen development. nih.govaacrjournals.org A vaccine component that is effective only in individuals with a single, specific HLA type has limited applicability. Because MART-1(51-73) can be presented by multiple common HLA-DR4 subtypes, a vaccine containing this peptide can be immunogenic in a much larger and more genetically diverse fraction of the melanoma patient population. nih.govaacrjournals.org This inherent promiscuity makes it a highly valuable candidate for broadly applicable, "off-the-shelf" cancer vaccines.

Pathways to Enhanced Immunogenicity

The characterization of MART-1(51-73) as having intermediate-to-weak binding affinity for HLA-DRB1*0401 opens a clear path for rational epitope design. nih.gov While the native sequence is immunogenic, there is potential to create analogue peptides with modified amino acid sequences to improve binding to the MHC groove. Such modifications, as demonstrated with other MART-1 epitopes like the A27L substitution, can lead to enhanced immunogenicity and more potent T-cell activation. Therefore, the existing structural and biophysical data for MART-1(51-73) serves as a blueprint for developing next-generation analogues with superior therapeutic potential. nih.gov Furthermore, studies have shown that longer peptides (over 20 amino acids), such as MART-1(51-73), can induce more frequent antibody responses in vaccinated patients, adding another dimension to consider in immunogen design. aacrjournals.org These insights collectively guide the development of multi-component vaccines, including those using full-length antigens in dendritic cell platforms, to ensure the natural processing and presentation of critical helper epitopes like MART-1(51-73). nih.gov

The immunological activity of the MART-1(51-73) peptide is dependent on its formation of a molecular complex with Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells. nih.gov This complex is the specific ligand recognized by the T-cell receptors of CD4+ helper T cells.

Molecular Composition of the Complex

The primary complex involves the MART-1(51-73) peptide fragment bound to the HLA-DR4 molecule. nih.govresearchgate.net The identification of this epitope was initially guided by neural network algorithms designed to predict peptide binding to specific HLA molecules. nih.gov The full amino acid sequence of the peptide is RNGYRALMDKSLHVGTQCALTRR. researchgate.netucl.ac.be While it is recognized in the context of the broader HLA-DR4 serotype, the most studied interaction is with the HLA-DRB10401 allele. nih.govaai.org In addition to its primary recognition by CD4+ T cells via HLA-DR4, a shorter segment within this region, MART-1(51-61), has also been identified as an epitope presented by the MHC class I molecule HLA-Cw0701 to CD8+ T cells. ucl.ac.beresearchgate.net

ComponentDescriptionKey References
Peptide Epitope MART-1(51-73) nih.govresearchgate.net
Peptide Sequence RNGYRALMDKSLHVGTQCALTRR researchgate.netucl.ac.be
Primary MHC Restriction HLA-DR4 (MHC Class II) nih.govnih.gov
Specific Allele HLA-DRB1*0401 nih.govaai.org
Responding Cell Type CD4+ T-helper cells nih.govresearchgate.net

Biophysical Properties and Functional Consequences

Detailed structural data from X-ray crystallography of the MART-1(51-73)/HLA-DR4 complex is not widely available in published literature. However, its biophysical properties have been characterized through other means.

Binding Affinity and Promiscuity: The binding of the native MART-1(51-73) peptide to the HLA-DRB10401 molecule is considered to be of intermediate to weak affinity. nih.gov Despite this, the interaction is sufficient to induce a potent immune response. A key biophysical characteristic is its binding promiscuity; the peptide has been shown to bind to at least two DR4 alleles, DRβ10401 and DRβ1*0404, with stronger relative binding to the former. aacrjournals.org This promiscuity may extend further, as immune responses have been noted in patients with other DR alleles. aacrjournals.org

T-Cell Recognition and Response: The stable formation of soluble HLA-DRβ1*0401-MART-1(51-73) tetramers, which successfully bind to specific CD4+ T cells, provides strong evidence of a functional and specific interaction. aacrjournals.org Vaccination with this peptide induces a mixed Th1- and Th2-type CD4+ T-cell response. aacrjournals.org The Th1 component is characterized by the secretion of Interferon-gamma (IFN-γ), and these activated CD4+ T cells are capable of lysing melanoma tumor cells that naturally process and present the MART-1(51-73) epitope. nih.govnih.govaacrjournals.org

Natural Processing and Presentation: The MART-1(51-73) epitope is confirmed to be a naturally processed and presented peptide on HLA-DR4-positive melanoma cells. nih.govaacrjournals.org This confirms its physiological relevance as a target for the immune system in cancer patients.

Immunological Responses Elicited by Mart 1 51 73 in Experimental Systems

Activation and Functional Characteristics of MART-1(51-73)-Specific CD4+ T Cells

In vitro studies have been instrumental in dissecting the specific functions of CD4+ T cells that recognize the MART-1(51-73) epitope. These studies have consistently demonstrated that this peptide can induce the expansion and activation of CD4+ T cells with distinct functional capabilities.

The stimulation of CD4+ T cells with MART-1(51-73) in laboratory settings consistently leads to the secretion of a range of cytokines, which are key signaling molecules of the immune system. Notably, a bipolar T-helper cell response is often observed, characterized by the production of both Th1-type and Th2-type cytokines.

Enzyme-Linked Immunospot (ELISPOT) assays have revealed that fresh CD4+ T cells from patients vaccinated with the MART-1(51-73) peptide epitope can secrete both interferon-gamma (IFN-γ), a hallmark Th1 cytokine, and interleukin-5 (IL-5), a characteristic Th2 cytokine. aacrjournals.org In some instances, these IFN-γ and IL-5 secreting cells are induced in approximately a 1:1 ratio. aacrjournals.org For example, in one patient, significant levels of cytokine-secreting cells were detected, rising to over 2300 IFN-γ spots and 2200 IL-5 spots per 100,000 CD4+ cells. aacrjournals.org

Further studies have shown that CD4+ T cells stimulated with MART-1(51-73) can produce high levels of IFN-γ in response to peptide-pulsed target cells. pnas.orgresearchgate.net This IFN-γ production is a key indicator of a Th1-polarized response, which is generally considered beneficial for anti-tumor immunity. aacrjournals.org Interestingly, while both Th1 and Th2 responses can be induced, some research indicates that only the IFN-γ-secreting Th1-type CD4+ cells effectively recognize and respond to melanoma cell lines that naturally present the MART-1 epitope. aacrjournals.org In contrast, the IL-5-secreting Th2-type counterparts sometimes fail to do so. aacrjournals.org

The cytokine response can also be influenced by the specific HLA context. For instance, CD4+ T cells restricted by HLA-DQ5 have been shown to secrete IFN-γ in response to the MART-1(51-73) peptide. researchgate.net This highlights the broad applicability of this peptide across different genetic backgrounds.

Table 1: Cytokine Secretion by MART-1(51-73)-Specific CD4+ T Cells in In Vitro Assays

CytokineT-Helper Cell TypeObservationReference
IFN-γTh1Secreted by MART-1(51-73)-specific CD4+ T cells in response to peptide-pulsed target cells and melanoma cell lines. aacrjournals.orgpnas.orgresearchgate.net
IL-5Th2Secreted by MART-1(51-73)-specific CD4+ T cells in vaccinated individuals, often in a 1:1 ratio with IFN-γ secreting cells. aacrjournals.org
Granzyme B-Secreted by MART-1(51-73)-specific CD4+ T cells, indicating a cytotoxic potential mediated by the granzyme-perforin pathway. aacrjournals.org

Beyond cytokine secretion, a critical function of anti-tumor T cells is their ability to directly kill cancer cells. Studies have demonstrated that MART-1(51-73)-specific CD4+ T cells possess such cytolytic, or cell-killing, capabilities.

These CD4+ T cells have been shown to lyse target cells that have been pulsed with the MART-1(51-73) peptide. aacrjournals.orgpnas.orgresearchgate.net This lytic activity is not just an artifact of laboratory manipulation; these T cells can also kill melanoma tumor cells that naturally process and present the MART-1 epitope in the context of HLA-DR4 molecules. pnas.orgresearchgate.net

The mechanism behind this killing appears to be mediated primarily through the granzyme-perforin pathway. aacrjournals.org This is supported by the finding that these CD4+ T cells secrete granzyme B, a key component of this cytotoxic pathway, in response to the relevant target cells. aacrjournals.org Standard chromium-release assays have been used to quantify this cytolytic activity, confirming the ability of these CD4+ T cells to effectively eliminate epitope-presenting target cells. pnas.orgresearchgate.net

A successful immune response requires not only the activation of T cells but also their ability to proliferate and establish a long-lasting memory population. In vitro studies have shown that MART-1(51-73) is highly effective at inducing both of these characteristics in CD4+ T cells.

Vaccination with the MART-1(51-73) peptide has been shown to induce a significant proliferative response in the CD4+ T cells of melanoma patients. aacrjournals.org In one study, post-vaccination samples from all three patients evaluated demonstrated higher proliferation to the peptide than their respective pre-vaccination samples, with thymidine (B127349) incorporation reaching up to approximately 40,000 counts per minute. aacrjournals.org

Furthermore, the in vitro expansion of MART-1(51-73)-specific CD4+ T cells has been successfully achieved from both healthy donors and melanoma patients by pulsing the peptide onto autologous dendritic cells. researchgate.netnih.govpnas.org This indicates the peptide's inherent immunogenicity and its ability to stimulate T cell proliferation.

The induction of a memory phenotype is crucial for durable anti-tumor immunity. Research has shown that protocols using artificial antigen-presenting cells can expand MART-1-specific cytotoxic T lymphocytes that harbor effector memory, central memory, and, importantly, stem cell-like memory T cell features. frontiersin.org These stem cell-like memory T cells are particularly desirable for immunotherapy due to their high proliferative capacity and self-renewal capabilities. frontiersin.org

Assessment of Cytolytic Activity Against Epitope-Presenting Target Cells

Role of MART-1(51-73) in Shaping Systemic Immune Responses in Animal Models

The insights gained from in vitro studies have been further validated and expanded upon in pre-clinical animal models, particularly in the context of melanoma.

Animal studies have confirmed the ability of MART-1(51-73) to prime and expand helper T-cell responses. In murine models, vaccination with whole recombinant yeast expressing the full-length MART-1 protein, which includes the MART-1(51-73) epitope, has been shown to elicit efficient immune responses involving both CD4+ and CD8+ T cells. globeimmune.com The simultaneous stimulation of both T cell types is considered important for promoting strong and durable anti-tumor immunity. globeimmune.com

The ultimate goal of cancer immunotherapy is to achieve tumor regression. In pre-clinical models of melanoma, the immune responses elicited by MART-1 have shown significant anti-tumor efficacy.

In a transplantable mouse melanoma model, the subcutaneous administration of whole recombinant yeast expressing MART-1 provided protection against the development of melanoma. globeimmune.com This protective effect was associated with the induction of both CD4+ and CD8+ T cell responses. globeimmune.com Furthermore, in a study using a SCID mouse model, the transfer of peripheral blood mononuclear cells along with peptide-loaded dendritic cells significantly retarded tumor growth, demonstrating the in vivo anti-tumor potential of a helper T cell response. aai.org

Priming and Expansion of Helper T-Cell Responses in Murine Models

Analysis of Endogenous T-Cell Repertoire Specific for MART-1(51-73)

The human melanoma-associated antigen 1 (MART-1), also known as Melan-A, is a key target in cancer immunotherapy research. The peptide fragment MART-1(51-73) has been identified as an immunogenic epitope capable of eliciting CD4+ T-helper (Th) cell responses, particularly in the context of the HLA-DR4 allele. nih.govnih.govucl.ac.be The analysis of the endogenous T-cell repertoire specific for this epitope is crucial for understanding the nature of the anti-tumor immune response and for the development of effective T-cell-based therapies.

Research has demonstrated that the MART-1(51-73) peptide can induce the in vitro expansion of specific CD4+ T-cells derived from both healthy HLA-DR4+ donors and melanoma patients. nih.gov These CD4+ T-cells are not only capable of proliferating but also of producing effector cytokines such as interferon-gamma (IFN-γ) upon recognition of the peptide. nih.gov Furthermore, these T-cells can lyse target cells presenting the MART-1(51-73) peptide, such as T2.DR4 cells, as well as DR4+ melanoma cells that naturally process and present the MART-1 antigen. nih.gov

Studies investigating the T-cell receptor (TCR) repertoire of T-cells specific for MART-1 have often focused on the HLA-A2-restricted epitope MART-1(27-35), which is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). nih.govnih.gov This research has revealed that the TCR repertoire against this CTL epitope can be diverse, utilizing different Vβ and Jβ gene segments across different patients. nih.govnih.gov For instance, two different MART-1-specific CTL clones were found to use entirely different TCR Vα/Vβ and Jα/Jβ gene segments, demonstrating that the immune system can generate multiple TCRs to recognize the same tumor epitope. nih.gov While detailed sequence-level analysis of the TCR repertoire for the CD4+ T-cell response to MART-1(51-73) is less extensively documented in publicly available literature, the principles of T-cell recognition suggest a similarly diverse and private repertoire among individuals.

The complementarity-determining region 3 (CDR3) of the TCR is the most variable region and is critical for determining the specificity of peptide-MHC recognition. frontiersin.orgupenn.edu Analysis of CDR3 motifs in T-cells specific for other melanoma antigens has sometimes revealed "public" motifs shared between patients, suggesting common recognition strategies. nih.gov However, for MART-1, the TCR repertoire is generally considered to be highly diverse. nih.gov The ability to generate both CD8+ and CD4+ T-cell responses against different epitopes of the same antigen, such as MART-1, is a significant advantage for developing comprehensive cancer immunotherapies. The presence of MART-1(51-73)-reactive CD4+ T-cells often coincides with a high frequency of CD8+ T-cells reactive to the MART-1(27-35) epitope in melanoma patients. nih.gov

Detailed Research Findings

The following table summarizes the key findings from studies on the T-cell response to MART-1 peptides, with a focus on aspects relevant to the endogenous repertoire.

FindingT-Cell SpecificityKey Research ObservationCitation
Immunogenicity MART-1(51-73)The peptide is an immunogenic HLA-DR4-restricted epitope that induces specific CD4+ T-cell expansion from healthy donors and melanoma patients. nih.govnih.gov
Effector Function MART-1(51-73)Expanded CD4+ T-cells produce IFN-γ and lyse peptide-pulsed target cells and DR4+ melanoma cells. nih.gov
TCR Diversity MART-1 (general)The TCR repertoire specific for MART-1 epitopes is generally diverse and patient-specific, with different T-cell clones utilizing distinct V and J gene segments. nih.govnih.gov
Co-existing Responses MART-1(51-73) & MART-1(27-35)Immunoreactivity of CD4+ T-cells against MART-1(51-73) often coexists with a high frequency of CD8+ T-cells against the MART-1(27-35) epitope in melanoma patients. nih.gov

Peptide Engineering and Immunogenicity Enhancement of Mart 1 51 73

Rational Design and Synthesis of MART-1(51-73) Analogues

The development of analogues for the MART-1(51-73) peptide is primarily driven by the goal of enhancing its natural immunogenicity. The native peptide's binding affinity to Major Histocompatibility Complex (MHC) class II molecules, while sufficient to induce an immune response, is considered intermediate to weak, presenting an opportunity for optimization through molecular modifications. nih.govpnas.org

The MART-1(51-73) peptide is a known HLA-DR4-restricted epitope. nih.govnih.gov Its ability to bind to MHC class II molecules is a critical first step in the activation of CD4+ helper T cells. Studies have shown that the native peptide binds to the HLA-DRB1*0401 molecule with an affinity that is considered moderate. nih.govpnas.org Using predictive algorithms based on neural networks, several potential DR4-binding peptides from the MART-1 protein were initially identified, with MART-1(51-73) being one of the most promising. nih.gov

Experimental validation confirmed that MART-1(51-73) binds to purified DRB10401 molecules. pnas.org While it was the most immunogenic of the peptides tested, its binding affinity was noted as being intermediate to weak, suggesting that engineering the peptide to improve this interaction could lead to a more potent immune response. pnas.org The peptide has also been shown to have a degree of promiscuity, binding to other HLA-DR4 subtypes such as DRB10404, which share similar peptide binding preferences. pnas.org This promiscuity is a desirable trait as it broadens the potential patient population that could benefit from a peptide-based vaccine.

Table 1: Binding Affinity of Native MART-1 Peptides to HLA-DRB1*0401
PeptideSequenceRelative Binding Affinity (IC50)Binding Classification
Melan-A/MART-1(43–57)FLLPSLGSLLVGEQSL3-12 µMBinder
Melan-A/MART-1(51–73)RNGYRALMDKSLHVGTQCALTRR3-12 µMBinder (Intermediate-Weak) pnas.org
Melan-A/MART-1(102–116)RSYVPLHEEVAREPL3-12 µMBinder
Other Predicted PeptidesN/A> 30 µMNon-binder pnas.org

The rational design of analogues aims to enhance this binding affinity, a strategy that has been successfully applied to MHC class I-restricted peptides but is less documented for the MART-1(51-73) class II epitope.

Altered Peptide Ligands (APLs) are created by making specific amino acid substitutions in an epitope's sequence. karger.com These changes can modify the peptide's interaction with both the MHC molecule and the T-cell receptor (TCR), leading to a range of T-cell activation states. karger.comnih.gov The goal of creating APLs can be to increase the strength of the T-cell response (agonism) or to induce different functional outcomes, such as altered cytokine profiles. karger.com

The interaction between a TCR and its peptide-MHC ligand determines the functional outcome. The affinity and kinetics of this binding event govern the strength and quality of the downstream signal. oup.comfrontiersin.org For the native MART-1(51-73) peptide, activation of specific CD4+ T cells leads to the production of interferon-gamma (IFN-γ) and the ability to lyse target cells expressing the antigen. nih.govnih.gov

While the development of APLs for the MHC class I-restricted MART-1(26-35) epitope is well-documented, with modifications shown to enhance T-cell priming, specific APLs for the MART-1(51-73) sequence and their detailed effects on TCR signaling are not as extensively reported in the scientific literature. nih.gov The principle remains that substitutions within the 51-73 sequence could fine-tune TCR signaling, potentially leading to more robust and durable anti-tumor immunity by optimizing the duration and strength of the TCR-pMHC interaction. frontiersin.org

Amino acid substitutions are a key tool for modulating the immunogenicity of peptide antigens. Changes at MHC anchor residues can improve binding and presentation, while modifications at TCR-facing residues can directly influence T-cell recognition. nih.gov A critical consideration when designing such analogues is ensuring cross-reactivity: T cells activated by the modified peptide must still be able to recognize and respond to the original, native peptide as it is presented on tumor cells.

In vitro studies have extensively characterized the immunogenicity of the native MART-1(51-73) peptide. It can induce the expansion of specific CD4+ T cells from both healthy donors and melanoma patients. nih.govpnas.org These T cells demonstrate effector functions by producing IFN-γ and lysing melanoma cells that naturally process and present the MART-1 antigen. nih.gov Furthermore, the peptide has been shown to induce both CD4+ T cell and antibody responses in vaccinated patients. nih.gov

The development of APLs for other MART-1 epitopes has shown that it is possible to enhance immunogenicity while maintaining cross-reactivity. However, there is also a risk that enhancing affinity for the target peptide can increase cross-reactivity with other, unrelated self-peptides, which must be carefully evaluated. nih.gov For the MART-1(51-73) epitope specifically, while the rationale for creating substituted analogues to boost its intermediate immunogenicity is strong, detailed reports on specific substitutions and their subsequent impact on immunogenicity and cross-reactivity in vitro are limited in the reviewed literature.

Altered Peptide Ligands (APLs) Affecting T-Cell Receptor Signaling and Activation

Strategies for Enhanced Antigen Presentation in Pre-Clinical Contexts

To improve the immunogenicity of the MART-1(51-73) peptide in experimental settings, researchers have employed specialized antigen-presenting cells and advanced delivery platforms. These strategies aim to ensure the peptide is efficiently delivered to and presented by the immune system to maximize T-cell activation.

Dendritic cells (DCs) are the most potent antigen-presenting cells and are central to initiating T-cell responses. In numerous pre-clinical studies, DCs have been used as a vehicle to present the MART-1(51-73) epitope to CD4+ T cells. The standard method involves loading autologous (patient- or donor-derived) DCs with the synthetic MART-1(51-73) peptide ex vivo. nih.govpnas.org These peptide-pulsed DCs are then co-cultured with CD4+ T cells. pnas.org

This process has been shown to successfully induce the in vitro expansion of CD4+ T cells that are specific for the MART-1(51-73) peptide. nih.govnih.gov These expanded T cells are functional, capable of recognizing and killing melanoma cells that express HLA-DR4 and the MART-1 protein. pnas.org Both mature DCs and DCs transduced with viral vectors encoding the full MART-1 antigen have been used in experimental models to achieve presentation of its various epitopes.

Table 2: Summary of In Vitro Studies Using Dendritic Cells for MART-1(51-73) Presentation
Study FocusDC SourceMethodObserved OutcomeReference
Induction of specific CD4+ T cells from healthy donors and melanoma patientsAutologousPulsing DCs with MART-1(51-73) peptideExpansion of specific CD4+ T cells; IFN-γ production and lysis of target cells nih.govpnas.org
Priming of CD4+ T cells from a normal donorAutologous, "Mature" DCsIncubation of DCs with MART-1(51-73) peptideStimulation of autologous CD4+ T cells pnas.org
Lysis of melanoma cells by specific T cellsAutologousIn vitro stimulation with peptide-pulsed DCsGenerated CD4+ T cells lysed melanoma cells expressing the antigen pnas.org

Peptide antigens administered alone are often poorly immunogenic due to rapid degradation and inefficient uptake by antigen-presenting cells. To overcome these limitations, delivery systems such as nanoparticles and liposomes are employed in experimental models. researchgate.net These carriers can protect the peptide from enzymatic degradation, prolong its circulation time, and facilitate its delivery to immune cells. nih.govresearchgate.net

Liposomes are microscopic spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic substances, making them highly versatile for drug and vaccine delivery. researchgate.netacs.org They are biocompatible and can be engineered to target specific cells or tissues. mdpi.com By encapsulating an antigen like MART-1(51-73), liposomes can enhance its uptake by dendritic cells and improve the resulting immune response. Similarly, other lipid nanoparticles (LNPs) have emerged as potent vehicles for delivering therapeutics, including antigens for vaccination. acs.org

While the use of liposomes for delivering mRNA encoding the MART-1(26-35) epitope has been explored, specific preclinical models detailing the delivery of the MART-1(51-73) peptide itself via nanoparticle or liposomal formulations are not extensively covered in the reviewed literature. nih.gov Nonetheless, this remains a rational and promising strategy for enhancing the immunogenicity of peptide-based vaccines in pre-clinical development.

Immune Adjuvants and Their Mechanistic Effects on Peptide Immunogenicity

The intrinsic immunogenicity of synthetic peptides like MART-1(51-73) is often low, necessitating the use of immune adjuvants to elicit a robust and effective anti-tumor immune response. Adjuvants function by various mechanisms to enhance the body's response to an antigen. jci.orgnih.gov They can act as delivery systems, creating a depot effect for prolonged antigen exposure, and as immunostimulants, activating innate immune cells to mature and trigger a more potent adaptive immune response. jci.orgnih.gov The activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), is a critical step, leading to the upregulation of co-stimulatory molecules and the production of cytokines that shape the subsequent T-cell response. nih.govtandfonline.com

Several adjuvants have been investigated in conjunction with MART-1 peptides to augment their immunogenicity. These include oil-in-water emulsions like Montanide ISA-51 and Incomplete Freund's Adjuvant (IFA), cytokine adjuvants such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and proprietary adjuvant systems like AS02B. Each of these adjuvants influences the immune response through distinct mechanisms, affecting the magnitude and quality of the T-cell response to the MART-1(51-73) peptide.

Montanide ISA-51 and Incomplete Freund's Adjuvant (IFA)

Montanide ISA-51, a modern iteration of Incomplete Freund's Adjuvant (IFA), is a water-in-oil emulsion that serves as a vehicle for vaccine delivery. bmj.comfrontiersin.org Its primary mechanism is the formation of a depot at the injection site, which allows for the slow and sustained release of the peptide antigen. bmj.comfrontiersin.org This prolonged exposure enhances the opportunity for uptake and presentation by APCs. bmj.com Peptide vaccines formulated with Montanide ISA-51 have been shown to induce durable effector T-cell responses. bmj.comfrontiersin.org For these responses to be robust, the presence of a CD4+ T-cell epitope, such as MART-1(51-73), is considered crucial to provide necessary help for the activation and maintenance of CD8+ T-cells. bmj.com Studies have demonstrated that vaccination with peptides emulsified in Montanide ISA-51 can induce both CD4+ and CD8+ T-cell responses. seppic.com The adjuvant may also polarize dendritic cells towards a type I phenotype, which is supportive of CXCR3 expression on T-cells, a chemokine receptor associated with T-cell infiltration into tumors. aacrjournals.org

In a clinical trial involving a multi-peptide vaccine for melanoma, which included the MART-1(51-73) peptide, the use of Montanide ISA-51 as an adjuvant was a key component of the formulation that induced both antibody and T-cell responses. mdpi.comnih.gov

AdjuvantMechanism of ActionEffect on MART-1 Peptide Immunogenicity
Montanide ISA-51 / IFA Forms a depot for slow antigen release, promotes prolonged antigen presentation. bmj.comfrontiersin.orgEnhances CD4+ and CD8+ T-cell responses; induction of antibody responses. bmj.comseppic.comnih.gov

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

GM-CSF is a cytokine that plays a pivotal role in the development and maturation of dendritic cells, the most potent type of antigen-presenting cell. tandfonline.combmj.comfrontiersin.org By promoting the proliferation, differentiation, and activation of APCs, GM-CSF provides a crucial link between the innate and adaptive immune systems. tandfonline.comfrontiersin.org When used as a vaccine adjuvant, GM-CSF can enhance both cellular and humoral immune responses. tandfonline.com Its effects on T-cells are generally indirect, mediated through the enhanced antigen presentation by mature DCs. tandfonline.com

When combined with peptide vaccines, local administration of GM-CSF has been shown to have beneficial effects on the immune response. tandfonline.com For instance, the addition of GM-CSF to a peptide vaccine in Montanide adjuvant was found to significantly increase the expression of the chemokine receptor CXCR3 and the proportion of cutaneous lymphocyte antigen (CLA)-expressing CD8+ T-cells. aacrjournals.org These molecules are important for the homing of T-cells to the skin and potentially to melanoma tumors. aacrjournals.org In a trial using a multi-epitope peptide vaccine that included a MART-1 antigen, the addition of GM-CSF was associated with the induction of T-cell responses. bmj.com However, the efficacy of GM-CSF as an adjuvant can be influenced by the method of administration, with local co-administration with the antigen generally being more effective than systemic administration. tandfonline.com

AdjuvantMechanism of ActionEffect on MART-1 Peptide Immunogenicity
GM-CSF Promotes differentiation and maturation of dendritic cells; enhances antigen presentation. tandfonline.combmj.comfrontiersin.orgIncreases expression of T-cell homing receptors (CXCR3, CLA); can augment T-cell responses when administered locally with the peptide. aacrjournals.orgbmj.com

AS02B Adjuvant System

AS02B is a proprietary adjuvant system containing Monophosphoryl lipid A (MPL) and Quillaja saponaria fraction 21 (QS-21) in an oil-in-water emulsion. nih.govcdc.gov MPL is a detoxified derivative of lipopolysaccharide that acts as a Toll-like receptor 4 (TLR4) agonist, a key signaling receptor of the innate immune system. nih.gov QS-21 is a saponin (B1150181) that can also stimulate immune responses. cdc.gov The combination of these components in an emulsion delivery system leads to potent immune activation.

A study specifically investigating the immunogenicity of the MART-1(51-73) peptide in melanoma patients utilized the AS02B adjuvant. nih.gov Vaccination with this formulation was found to induce a mixed Th1/Th2 CD4+ T-cell response. aacrjournals.org This was evidenced by the production of both IFN-γ (a key Th1 cytokine) and IL-5 (a characteristic Th2 cytokine) by CD4+ T-cells from vaccinated patients in approximately a 1:1 ratio. aacrjournals.org The study noted that the AS02B adjuvant was not strongly Th1-polarizing, which could account for the observed mixed response and the lack of a significant CD8+ T-cell response. aacrjournals.org The induced Th1-type CD4+ T-cells were capable of recognizing melanoma cells that naturally process and present the MART-1(51-73) epitope. aacrjournals.org

AdjuvantMechanism of ActionEffect on MART-1(51-73) Peptide Immunogenicity
AS02B Contains TLR4 agonist (MPL) and saponin (QS-21) to stimulate innate immunity. nih.govnih.govcdc.govInduces a mixed Th1/Th2 CD4+ T-cell response, with production of both IFN-γ and IL-5. aacrjournals.org

Advanced Methodologies and Computational Approaches in Mart 1 51 73 Research

Quantitative Biophysical Assays for Peptide-MHC and TCR-pMHC Interactions

Quantitative biophysical assays are crucial for dissecting the molecular interactions that govern T-cell recognition of the MART-1(51-73) peptide when it is presented by Major Histocompatibility Complex (MHC) molecules.

Surface Plasmon Resonance (SPR) is a primary technique used to measure the binding affinity and kinetics of these interactions in real-time without the need for labels. researchgate.netelifesciences.orgmdpi.com This method involves immobilizing one molecule (e.g., the TCR) on a sensor chip and flowing the other molecule (the pMHC complex) over the surface. nih.govacs.org The interaction is detected as a change in the refractive index at the surface. mdpi.com Studies using SPR have been instrumental in characterizing the binding of T-cell receptors (TCRs) to the MART-1 peptide presented by HLA-A02:01. researchgate.netnih.gov For instance, SPR has been used to determine the kinetic parameters (k-on, k-off) and the equilibrium dissociation constant (KD) for the interaction between the DMF5 TCR and the MART-1/HLA-A02:01 complex. researchgate.net Such data is vital for understanding the stability of the TCR-pMHC interface and its impact on T-cell activation. nih.gov

Interactive Data Table: SPR Analysis of TCR-pMHC Interactions

TCR Peptide MHC KD (µM) Source
DMF5 MART-1 HLA-A*02:01 ~2 researchgate.net
A6 Tax HLA-A*02:01 ~2 researchgate.net
Mel5 MART-1 HLA-A*02:01 Not specified researchgate.net

High-Throughput Screening Techniques for T-Cell Reactivity and Epitope Discovery

High-throughput screening (HTS) methods have revolutionized the identification of T-cell epitopes and the assessment of T-cell reactivity on a large scale. nih.gov

One prominent HTS approach involves the use of synthetic minigene libraries . In this method, complex libraries of thousands of minigenes are synthesized on microarrays. These minigenes encode a vast number of potential peptide targets. The corresponding mRNA is then transfected into antigen-presenting cells (APCs) and used to stimulate T-cell populations in multiplex assays, such as the ELISpot assay, to identify reactive T-cells. plos.org

Another powerful HTS technique is yeast display . This system allows for the screening of tens of thousands of peptides for their ability to bind to specific MHC molecules. elifesciences.org In this approach, peptides are displayed on the surface of yeast cells, which also express the MHC molecule of interest. The binding interactions can then be detected and quantified, enabling the rapid identification of novel epitopes. elifesciences.org Recent advancements have also led to the development of mammalian display-based methods for studying peptide-MHC interactions. elifesciences.org

Droplet microfluidics combined with a Jurkat reporter system offers another innovative HTS platform. This technology allows for the screening of TCR-pMHC interactions with high sensitivity and minimal background noise. By integrating DNA barcoding, it can precisely map these interactions, which is valuable for assessing cross-reactivity and off-target effects of potential TCR-based therapies.

Mass Spectrometry-Based Immunopeptidomics for Epitope Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the direct identification and quantification of peptides presented by MHC molecules on the surface of cells. mdpi.com This field, known as immunopeptidomics, provides a snapshot of the peptides that are naturally processed and presented by cells, including cancer cells.

Flow Cytometry and Multimer Staining for T-Cell Detection and Characterization

Flow cytometry, in conjunction with peptide-MHC (pMHC) multimer staining, is a cornerstone technique for the detection, enumeration, and characterization of antigen-specific T-cells. miltenyibiotec.comoup.com

pMHC multimers , such as tetramers and dextramers, are fluorescently labeled reagents that consist of multiple copies of a specific pMHC complex. miltenyibiotec.comfrontiersin.org These multimers bind with high avidity to T-cells that express the corresponding TCR, allowing for their visualization and quantification by flow cytometry. oup.comfrontiersin.org For example, HLA-A*0201/MART-1 tetramers are commercially available and widely used to detect and isolate MART-1-specific CD8+ T-cells from patient samples. miltenyibiotec.comnih.gov

This technique allows researchers to determine the frequency of MART-1 specific T-cells in peripheral blood or within tumors. researchgate.net Furthermore, by combining multimer staining with antibodies against various cell surface and intracellular markers, it is possible to perform detailed phenotypic and functional characterization of these T-cells. oup.com For instance, one study used this method to show that in a melanoma patient, 0.3% of CD8-positive tumor-infiltrating lymphocytes (TILs) responded to the MART-1(51-73) peptide. researchgate.netnih.gov

Interactive Data Table: T-Cell Reactivity to MART-1 Peptides

Patient Peptide % Responding CD8+ TILs Technique Source
M74 Melan-A/MART1(51-63) 0.5% Intracellular IFN-γ staining and flow cytometry researchgate.netnih.gov
M74 Melan-A/MART1(51-73) 0.3% Intracellular IFN-γ staining and flow cytometry researchgate.netnih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Understanding the three-dimensional structure of the MART-1 peptide in complex with MHC molecules and the subsequent recognition by a TCR is fundamental to deciphering the molecular basis of its immunogenicity.

X-ray crystallography has been a pivotal technique in this regard. It has been used to solve the crystal structure of the TCR-pMHC complex, providing atomic-level details of the interactions. researchgate.netnih.gov These structures reveal how the TCR engages with the composite surface of the peptide and the MHC, highlighting the key residues involved in binding. researchgate.net For example, the structure of the MEL5 TCR in complex with the nonapeptide AAGIGILTV (a variant of the MART-1 epitope) bound to HLA-A*02:01 revealed an induced-fit mechanism of recognition. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Protein-Ligand Interactions

Computational approaches, particularly molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into protein-ligand interactions. nih.govbiorxiv.org

Molecular dynamics simulations can be used to study the conformational dynamics of the MART-1 peptide within the MHC binding groove and the stability of the TCR-pMHC complex. nih.gov These simulations can reveal fluctuations and conformational changes that are not apparent in static crystal structures. nih.gov For instance, MD simulations of HLA-A*02:01 presenting different peptides have been used to model peptide fluctuations and their potential impact on immunogenicity. nih.gov

Computational modeling is also employed to predict TCR-pMHC interactions. Structure-based prediction models, some leveraging deep learning approaches like AlphaFold, are being developed to predict the specificity of TCRs for given pMHC epitopes with increasing accuracy. These models are crucial for designing TCRs with optimized affinity and specificity for therapeutic applications. nih.gov

Genetic Engineering Techniques (e.g., CRISPR/Cas9) for Studying Antigen Processing Pathways in Cellular Models

Genetic engineering tools, most notably CRISPR/Cas9 , have become invaluable for investigating the cellular pathways involved in antigen processing and presentation. nih.govwikipedia.org

The CRISPR/Cas9 system allows for precise gene editing, enabling researchers to knock out or modify genes involved in the antigen processing machinery. frontiersin.orgmdpi.com For example, by knocking out genes such as B2M (which encodes β2-microglobulin, a component of MHC class I molecules), researchers can study the impact on the surface expression of MHC-I and the subsequent presentation of epitopes like MART-1. nih.gov This technology can also be used to create genome-wide CRISPR screens to identify genes that regulate T-cell responses to specific antigens. nih.gov While direct examples of CRISPR/Cas9 being used specifically to study the processing of the MART-1(51-73) epitope were not detailed in the provided search results, this technology is a powerful tool for dissecting the broader cellular mechanisms that govern its presentation to the immune system.

In Silico Prediction Algorithms for MHC Binding and T-Cell Epitopes

In the landscape of immuno-oncology research, the identification of T-cell epitopes is a critical step in the development of targeted cancer immunotherapies. In silico prediction algorithms have emerged as indispensable tools in this process, enabling high-throughput screening of potential epitopes by modeling the interaction between peptides and Major Histocompatibility Complex (MHC) molecules. The discovery and characterization of the MART-1(51-73) peptide as an immunogenic epitope were significantly advanced by such computational approaches. uni-tuebingen.deiedb.org

These predictive tools are broadly categorized based on their underlying methodologies, which include sequence-based and structure-based approaches. Sequence-based algorithms, the more common of the two, utilize scoring matrices or machine learning models to predict the binding affinity of a peptide to a specific MHC allele based on its amino acid sequence. researchgate.netgoogle.com Machine learning techniques, such as artificial neural networks (ANNs) and support vector machines (SVMs), are trained on large datasets of experimentally validated peptide-MHC binding data. researchgate.net

The initial identification of MART-1(51-73) as a potential T-cell epitope was facilitated by the use of a neural network-based algorithm designed to predict peptide binding to the HLA-DR4 molecule. uni-tuebingen.deelifesciences.org Researchers analyzed the entire Melan-A/MART-1 protein sequence to identify potential DR4-binding peptides. uni-tuebingen.de This in silico screening generated a list of candidate peptides, with their predicted binding affinities, which were then synthesized and tested in functional assays to confirm their immunogenicity. uni-tuebingen.deiedb.org

Detailed Research Findings

A seminal study by Zarour and colleagues in 2000 was instrumental in identifying MART-1(51-73) as an HLA-DR4-restricted epitope. They employed a neural network algorithm to predict 9-amino acid core peptides from the Melan-A/MART-1 protein that would bind to HLA-DRB1*0401. uni-tuebingen.deelifesciences.org The algorithm assigned a predictive binding score to various peptides, and based on these scores, several candidates were selected for further experimental validation. uni-tuebingen.de The peptide MART-1(51-73) was among those predicted to have an intermediate to weak binding affinity but was subsequently confirmed to be immunogenic. uni-tuebingen.de

The table below, adapted from the aforementioned study, showcases the predicted binding scores for several Melan-A/MART-1 peptides to HLA-DRB1*0401, as determined by the neural network algorithm used. This data highlights the utility of in silico prediction in narrowing down the number of potential epitopes for experimental testing.

Table 1: In Silico Prediction of Melan-A/MART-1 Peptides Binding to HLA-DRB1*0401

Peptide Amino Acid Sequence Predicted Binding Score
Melan-A/MART-1(43-57) 15.0
Melan-A/MART-1(51-73) RNGYRALMDKSLHVGTQCALTRR 22.0
Melan-A/MART-1(102-116) 2.0

Data sourced from Zarour et al., 2000. uni-tuebingen.de The predicted binding score is a relative value generated by the neural network algorithm, where a higher score indicates a higher predicted binding affinity.

Modern in silico tools available through resources like the Immune Epitope Database (IEDB) offer a suite of algorithms for predicting peptide-MHC binding. brieflands.comnih.gov These tools, including NetMHCIIpan, SYFPEITHI, and others, utilize various computational methods such as artificial neural networks, position-specific scoring matrices (PSSMs), and support vector machines. nih.gov While the original discovery of MART-1(51-73) relied on an earlier neural network, these contemporary tools can provide more refined predictions across a broader range of HLA alleles. The predictions from these tools are often presented as a percentile rank, which compares the predicted binding affinity of a specific peptide to that of a large set of random peptides.

The predictive power of these algorithms is a cornerstone of modern epitope discovery, allowing for the rapid and cost-effective identification of potential T-cell epitopes like MART-1(51-73) for further investigation in the development of cancer vaccines and other immunotherapies. google.com

Emerging Concepts and Future Research Directions in Mart 1 51 73 Immunobiology

Investigating the Interplay Between CD4+ and CD8+ T-Cell Responses to MART-1 Epitopes

A critical area of ongoing research is the synergistic relationship between CD4+ and CD8+ T cells in recognizing MART-1. While CD8+ cytotoxic T lymphocytes (CTLs) are the primary effectors that kill tumor cells, the activation and maintenance of these CTLs often depend on help from CD4+ T cells. oncotarget.comfrontiersin.org The MART-1 protein provides epitopes for both T-cell subsets, with the MART-1(51-73) peptide being a prominent target for CD4+ T cells and other fragments, such as MART-1(27-35), being recognized by CD8+ T cells in the context of HLA-A2. nih.govpnas.org

Research has shown that in HLA-A2+/DR4+ melanoma patients, CD4+ T-cell reactivity against the MART-1(51-73) peptide often coexists with a high frequency of CD8+ T cells reactive to the MART-1(27-35) epitope. nih.govpnas.org This coordinated recognition suggests a cooperative anti-tumor response. In a study of 10 HLA-DR4+ melanoma patients, six showed elevated frequencies of CD4+ T cells responsive to MART-1(51-73). pnas.org Notably, in the patients who were also HLA-A2+, five of these six CD4+ responders also had high frequencies of CD8+ T cells targeting the MART-1(27-35) peptide. pnas.org This suggests that the presence of a specific CD4+ helper response may be crucial for a robust and sustained CD8+ T-cell attack on melanoma cells. The helper T cells, upon recognizing MART-1(51-73) on antigen-presenting cells (APCs), can provide essential cytokines, like Interleukin-2, and co-stimulatory signals that promote the proliferation, survival, and cytotoxic function of MART-1-specific CD8+ T cells. frontiersin.org

A study involving a peptide vaccine that included the MART-1(51-73) epitope found it to be immunogenic, inducing both Th1 and Th2-type CD4+ T cells in vaccinated patients. aacrjournals.org The ability of these vaccine-induced CD4+ T cells to recognize melanoma cells naturally presenting the epitope highlights their potential to contribute directly and indirectly to tumor control. aacrjournals.org

Study FocusKey FindingsT-Cell Subsets InvolvedMART-1 Epitopes StudiedReference
Coexistence of T-Cell ResponsesCD4+ immunoreactivity against MART-1(51–73) typically coexisted with high-frequency anti-Melan-A/MART-1(27–35) reactive CD8+ T cells in HLA-A2+/DR4+ melanoma patients.CD4+, CD8+MART-1(51-73), MART-1(27-35) nih.govpnas.org
Vaccine-Induced ImmunityA peptide vaccine including MART-1(51–73) induced both Th1- and Th2-type CD4+ T cells.CD4+ (Th1, Th2)MART-1(51-73) aacrjournals.org
T-Cell Response CorrelationIn HLA-A2+/DR4+ patients, strong CD4+ responses to MART-1(51-73) were frequently observed alongside high-frequency CD8+ responses to MART-1(27-35). No significant CD8+ responses were seen without detectable CD4+ responses.CD4+, CD8+MART-1(51-73), MART-1(27-35) pnas.org
DC Vaccine ImmunogenicityA dendritic cell vaccine engineered to express full-length MART-1 activated both MART-1-specific CD4+ and CD8+ T cells in vivo.CD4+, CD8+MART-1(51-73), MART-1(27-35) nih.gov

Development of Advanced Pre-Clinical Models for Comprehensive Immunological Assessment

To effectively evaluate novel immunotherapies targeting MART-1(51-73), sophisticated pre-clinical models that accurately recapitulate the human tumor microenvironment and immune system are essential. news-medical.net Traditional immunodeficient mouse models often fail to provide a complete picture of immunotherapeutic efficacy. nih.gov

Humanized Mouse Models: The development of mice engrafted with human immune system components (HIS mice) represents a significant step forward. frontiersin.org Models like the NSG (NOD-scid IL2Rgamma-null) mice reconstituted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs) allow for the in vivo study of human T-cell responses to human tumors. nih.govfrontiersin.org These models can be used to assess the ability of a MART-1(51-73)-based vaccine to elicit a human CD4+ T-cell response and to study its interaction with co-administered MART-1-specific CD8+ T cells. frontiersin.org For instance, dendritic cell (DC)-based vaccines have been tested in NSG-PBMC mouse models to evaluate MART-1-specific immune responses. frontiersin.org

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, preserve the original tumor architecture and heterogeneity. When combined with human immune system reconstitution (immune-PDX), these models offer a personalized platform to test therapies. nih.gov An immune-PDX model could be used to predict a patient's response to a therapy designed to boost immunity against MART-1(51-73).

Spontaneous Canine Melanoma Models: Naturally occurring canine melanoma shares many biological and genetic features with human melanoma. mdpi.com As immunocompetent hosts, dogs with melanoma provide a valuable translational model for evaluating immunotherapies, including those targeting shared antigens like MART-1. mdpi.comaacrjournals.org A study evaluating an IL-12-based immunotherapy in dogs with advanced melanoma demonstrated its tolerability and biological activity, providing a model that can inform human clinical trials. aacrjournals.org

Model TypeDescriptionAdvantages for MART-1 ResearchLimitationsReference
Humanized Mice (e.g., NSG, NOG)Immunodeficient mice engrafted with human immune cells (HSCs or PBMCs).Allows in vivo study of human T-cell responses to human melanoma antigens.Risk of Graft-versus-Host Disease (GvHD); incomplete immune reconstitution. nih.govfrontiersin.org
Immune-PDX ModelsPatient-derived xenografts in humanized mice.Preserves human tumor heterogeneity; personalized therapy testing.Technically complex; expensive; variable tumor engraftment. nih.gov
Canine MelanomaSpontaneous tumors in immunocompetent pet dogs.Closely mimics human disease progression and immune interaction; relevant for comparative oncology.Differences in canine vs. human immunology and MHC restriction. mdpi.comaacrjournals.org

Harnessing MART-1(51-73) for Rational Immunogen Design with Tunable Immunogenic Properties

The ultimate goal of a therapeutic cancer vaccine is to induce a potent, specific, and durable anti-tumor immune response. Rational immunogen design aims to optimize vaccine components to achieve this. mdpi.com The MART-1(51-73) peptide is a key building block in this endeavor.

Modified Peptides: The natural MART-1(51-73) peptide can be altered to enhance its immunogenicity. Modifications can be made to improve its binding affinity and stability with the MHC class II molecule, which can lead to more potent T-cell activation. aacrjournals.orgpnas.org However, such modifications must be carefully evaluated, as changes to peptide anchors can sometimes unpredictably alter T-cell receptor (TCR) recognition. pnas.org

Full-Length Protein Vaccines: Using the full-length MART-1 protein as the immunogen, delivered via platforms like recombinant yeast or mRNA, offers an alternative to single peptides. globeimmune.comsci-hub.box This approach allows the host's own APCs to process the entire protein and present a broader array of both MHC class I and class II epitopes, including MART-1(51-73). This can simultaneously stimulate both CD4+ and CD8+ T cells, fostering the crucial interplay needed for effective immunity and potentially circumventing tumor escape via loss of a single epitope. globeimmune.com

Epitope-focused Immunogens: Structure-guided design can be used to create simpler immunogens that present only the most critical epitopes, like MART-1(51-73), in an optimal conformation to elicit a highly focused and potent response. mdpi.com Combining the MART-1(51-73) helper epitope with known cytotoxic CD8+ T-cell epitopes from MART-1 or other melanoma antigens (e.g., gp100, Tyrosinase) in a single vaccine construct is a promising strategy to ensure a coordinated attack. aacrjournals.orgresearchgate.net

Design StrategyDescriptionApplication to MART-1(51-73)Potential AdvantageReference
Anchor-Modified PeptidesAltering peptide amino acids to improve MHC binding affinity and stability.Create a heteroclitic version of MART-1(51-73) with enhanced binding to HLA-DR4.Increased immunogenicity and T-cell stimulation. pnas.org
Full-Length Protein DeliveryUsing vectors (e.g., yeast, mRNA, adenovirus) to deliver the entire MART-1 protein.Ensures natural processing and presentation of MART-1(51-73) alongside CD8+ epitopes.Induces both CD4+ and CD8+ T-cell responses; broader epitope coverage. nih.govglobeimmune.comsci-hub.box
Multi-Epitope VaccinesCombining multiple defined T-cell epitopes into a single vaccine construct.Link MART-1(51-73) with CD8+ epitopes from MART-1, gp100, or Tyrosinase.Guarantees activation of both helper and cytotoxic T cells for a synergistic effect. aacrjournals.org
Structure-Guided DesignUsing structural biology to design immunogens that mimic the native epitope conformation.Develop a scaffold that presents MART-1(51-73) in its most immunogenic form.Elicits a highly specific and focused antibody or T-cell response. mdpi.comprinceton.edu

Exploration of Bystander and Determinant Spreading Phenomena in Anti-Melanoma Immunity

A successful immunotherapy often initiates a cascade of immune responses that broaden over time. This phenomenon, known as "determinant spreading" or "epitope spreading," is a key area of future research for MART-1-targeted therapies. athenaeumpub.comnih.gov Determinant spreading occurs when an initial immune response against a specific epitope (e.g., MART-1(51-73) from a vaccine) leads to tumor cell death, releasing a variety of other tumor antigens. frontiersin.org These newly released antigens are then picked up by APCs and presented to the immune system, inducing secondary responses against new epitopes and even different proteins (e.g., Tyrosinase, gp100, MAGE-A3). nih.govathenaeumpub.com

This process is critical for overcoming tumor heterogeneity and immune escape. A tumor might downregulate the expression of the initial target antigen, MART-1, but a broadened immune response can still control the tumor by targeting other antigens. athenaeumpub.com Evidence suggests that determinant spreading is a hallmark of successful immunotherapy. In one dendritic cell-based immunotherapy trial, a patient who mounted a complete response showed immune reactivity spreading from the immunizing MART-1 epitope to other melanoma antigens, a response not seen in non-responders. nih.gov

Furthermore, the expansion of T cells specific for melanocyte antigens like MART-1 is associated with better outcomes in patients treated with immune checkpoint inhibitors such as anti-PD-1. acir.orgnih.govnih.gov This suggests that checkpoint blockade therapy can unleash pre-existing T-cell responses and promote epitope spreading to wild-type, shared antigens like MART-1. nih.govnih.gov Inducing a strong initial CD4+ T-cell response with MART-1(51-73) could be an effective strategy to initiate this cascade, creating a more diverse and durable anti-melanoma immune attack.

PhenomenonDescriptionRelevance to MART-1(51-73)Clinical SignificanceReference
Determinant SpreadingThe diversification of an immune response from the initial target epitope to other epitopes on the same or different proteins.An initial response to MART-1(51-73) could lead to responses against other melanoma antigens like gp100 or Tyrosinase.Associated with clinical response and may overcome tumor immune escape. athenaeumpub.comnih.gov
Bystander ActivationActivation of T cells that are not specific to the primary antigen, often through a cytokine-rich environment created by an antigen-specific response.A strong MART-1(51-73)-specific CD4+ response could create an inflammatory microenvironment that helps activate other anti-tumor T cells.Enhances the overall breadth and magnitude of the anti-tumor response. frontiersin.org
Checkpoint Blockade SynergyImmune checkpoint inhibitors (e.g., anti-PD-1) can expand T cells targeting shared antigens.Anti-PD-1 therapy leads to expansion of MART-1 specific CD8+ T cells in responding patients.Indicates that targeting MART-1 is complementary to checkpoint inhibitor therapy. acir.orgnih.govnih.gov

Q & A

Q. How should conflicting results about MART-1(51-73) as a prognostic biomarker be addressed in publications?

  • Answer: Discuss potential confounders (e.g., sample size, cohort heterogeneity) and perform meta-analyses of existing datasets. Use receiver operating characteristic (ROC) curves to evaluate biomarker sensitivity/specificity. Clearly state limitations in the discussion section .

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